molecular formula C8H9F2NO B1399678 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol CAS No. 780769-39-3

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Cat. No.: B1399678
CAS No.: 780769-39-3
M. Wt: 173.16 g/mol
InChI Key: SDJOKFADRDTWOE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-6-2-3-7(11-4-6)8(9,10)5-12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJOKFADRDTWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol: Structural Utility & Process Chemistry

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol (CAS 780769-39-3) represents a high-value "chimeric" building block.[1] It bridges the gap between lipophilic aromatic scaffolds and polar hydrogen-bond donors.[1] Its core utility lies in the gem-difluoro moiety , which acts not merely as a metabolic blocker but as an electronic governor, modulating the basicity of the adjacent pyridine ring and the acidity of the terminal alcohol.[2]

This guide moves beyond standard catalog data to address the process safety hazards associated with its synthesis (specifically the copper-mediated coupling) and its strategic application in bioisosteric replacement.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

This compound is rarely fully characterized in open-access databases.[1] The following profile synthesizes predicted values with structure-activity relationship (SAR) data from analogous gem-difluoro pyridines.

PropertySpecification / ValueTechnical Insight
CAS Number 780769-39-3Unique identifier.
Molecular Formula C₈H₉F₂NO-
Molecular Weight 173.16 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).[1]
Structure 5-Me-Py-CF₂-CH₂-OHThe CF₂ group is benzylic to the pyridine.[1]
Predicted LogP ~1.4 - 1.8Fluorine increases lipophilicity relative to the non-fluorinated analog, but the OH keeps it soluble.[1][2]
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)Critical: The electron-withdrawing CF₂ group significantly lowers the basicity of the pyridine nitrogen compared to 5-methylpyridine (pKa ~6.0).[1]
H-Bond Donor 1 (OH)The acidity of this OH is enhanced by the adjacent CF₂ (inductive effect).[1]
Appearance Colorless to pale yellow oil/solidLow melting point expected due to disruption of crystal packing by fluorine.

Structural Significance in Drug Design[5][8]

The Gem-Difluoro Effect

The substitution of a methylene (-CH₂-) bridge with a difluoromethylene (-CF₂-) group induces profound electronic changes without significantly altering steric bulk.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond.[2] Placing the CF₂ group at the benzylic position blocks cytochrome P450-mediated oxidation, a common metabolic "soft spot" in methyl-pyridines.[1]

  • Basicity Modulation (The hERG Evasion): High basicity in pyridine-containing drugs often correlates with off-target hERG channel inhibition (cardiotoxicity).[1] The CF₂ group pulls electron density from the pyridine ring, lowering the pKa of the nitrogen.[2] This reduces the fraction of ionized species at physiological pH, potentially improving membrane permeability and reducing hERG liability.[2]

  • Dipole Alignment: The C-F bonds create a local dipole that can engage in orthogonal interactions with protein backbones, distinct from the hydrophobic interactions of a methyl group.[2]

Graphviz Diagram: Bioisosteric Rationale

The following diagram illustrates the functional logic of the scaffold.

BioisostereLogicScaffold2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanolFeature1Gem-Difluoro (CF2)Scaffold->Feature1Feature2Pyridine NitrogenScaffold->Feature2Feature3Terminal AlcoholScaffold->Feature3Effect1Blocks MetabolicOxidation (CYP450)Feature1->Effect1Steric/ElectronicEffect2Lowers pKa(Reduces hERG risk)Feature1->Effect2Inductive Effect (-I)Effect3Enhanced H-BondAcidityFeature1->Effect3Inductive Effect (-I)

Caption: Functional decomposition of the scaffold showing how the central CF2 unit modulates both metabolic stability and electronic properties of adjacent groups.

Synthetic Pathways & Process Chemistry[2]

The synthesis of CAS 780769-39-3 is non-trivial due to the specific reactivity of fluorinated building blocks.[1] The most robust route involves the construction of the difluoro-framework via cross-coupling, followed by selective reduction.[1][2]

Step 1: Copper-Mediated Cross-Coupling (The Hazard Step)

Reaction: 2-Bromo-5-methylpyridine + Ethyl bromodifluoroacetate + Cu⁰ → Ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate.[1]

  • Reagents: Copper powder (activated), DMSO (solvent).[2]

  • Mechanism: Oxidative addition of the bromodifluoroacetate to Copper, followed by substitution on the pyridine.[2]

  • Process Safety Warning (CRITICAL):

    • This reaction is known to exhibit a delayed exotherm in DMSO.[2][3]

    • Hazard: The induction period can lead to accumulation of active species, resulting in a runaway reaction if heated too quickly.[2]

    • Control: Use a continuous flow reactor or strict temperature ramping (slow addition of bromide to the Cu/DMSO slurry at temperature) to manage heat release.[2]

Step 2: Selective Reduction

Reaction: Ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate → Product .

  • Reagents: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.

  • Rationale: Lithium Aluminum Hydride (LAH) is too aggressive and can sometimes cause defluorination or over-reduction of the pyridine ring.[2] NaBH₄ provides chemoselective reduction of the ester to the alcohol without disturbing the CF₂ group or the heteroaromatic ring.

Experimental Workflow Diagram

SynthesisWorkflowStart12-Bromo-5-methylpyridineStep1Step 1: Cross-Coupling(Cu powder, DMSO, 50-60°C)Start1->Step1Start2Ethyl bromodifluoroacetateStart2->Step1IntermediateIntermediate Ester:Ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetateStep1->IntermediateStep2Step 2: Selective Reduction(NaBH4, MeOH, 0°C to RT)Intermediate->Step2ProductTarget Product:2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanolStep2->ProductSafetySAFETY ALERT:Exothermic induction in Step 1.Control temp < 65°C.Safety->Step1

Caption: Two-step synthetic workflow emphasizing the critical safety control point during the copper-mediated coupling in DMSO.

Handling, Stability, & Analytics

Storage & Stability
  • Hygroscopicity: Fluorinated alcohols can be hygroscopic.[2] Store under nitrogen/argon.[2][4]

  • Acidity: The alcohol proton is more acidic than standard ethanol. Avoid storage with strong bases or active metals (Na, K) which will generate hydrogen gas rapidly.[2]

  • Shelf Life: Stable for >2 years at -20°C if protected from moisture.[1]

Analytical Expectations (Self-Validation)

When validating the synthesized material, look for these diagnostic signals:

  • ¹H NMR (Proton):

    • Pyridine Ring: Three distinct aromatic signals.[2] The proton at position 6 (adjacent to N) will be a doublet/singlet around 8.4 ppm.[2]

    • Methyl Group: Singlet around 2.3 ppm.[2]

    • CH₂-OH: A triplet (or multiplet) around 4.0–4.2 ppm.[1] The splitting is due to coupling with the adjacent fluorine atoms (

      
      ).[2]
      
  • ¹⁹F NMR (Fluorine):

    • CF₂: A distinct singlet (or triplet if proton-coupled) typically in the range of -100 to -115 ppm.[1] This is the definitive confirmation of the gem-difluoro motif.[1]

  • Mass Spectrometry:

    • Expect an [M+H]⁺ peak at ~174.1.[2]

References

  • Ashwood, M. S., et al. (2002).[2] Copper-mediated reaction of 2-halopyridines with ethyl bromodifluoroacetate.[1][3] Tetrahedron Letters, 43(50), 9271-9273.[1][2] Link[1][2]

    • Foundational text for the synthesis of the ester precursor.
  • Yang, Q., et al. (2018).[2] Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441–1447.[2] Link[1][2]

    • Critical safety data regarding the exothermic n
  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1][2]

    • Authoritative review on the medicinal chemistry properties of gem-difluoro groups.
  • Echeverria, P. G., et al. (2016).[2] Silyl-Radical-Mediated Cross-Coupling of Difluoroenol Silyl Ethers with Heteroaryl Halides.[1] Organic Letters, 18(20), 5170–5173.[2] Link[1][2]

    • Alternative synthetic methodology for similar scaffolds.

An In-depth Technical Guide to 5-Methyl-2-pyridyl Difluoroethanol Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Among the diverse array of fluorinated motifs, the 2,2-difluoroethanol moiety attached to a heterocyclic scaffold represents a particularly valuable building block. This guide provides a comprehensive technical overview of 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol and its derivatives. We will explore its synthesis, delve into the profound impact of its unique structural features on critical drug-like properties, and provide practical insights into its application, empowering research scientists to leverage this versatile building block for the discovery of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in thousands of clinically approved drugs and bioactive molecules.[4] Its nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's overall basicity and solubility. When combined with fluorine, its properties can be fine-tuned with remarkable precision.

The introduction of a gem-difluoro (-CF2-) group offers distinct advantages over non-fluorinated or monofluorinated analogs:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong ( C-F bond energy is ~472 kJ/mol), making it resistant to enzymatic oxidation.[5][6] Placing a CF2 group at a metabolically labile position, such as a benzylic site, can effectively block P450-mediated hydroxylation, thereby increasing the drug's half-life and bioavailability.[6][7][8]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms significantly alter the local electronic environment.[5][6] The -CF2H group, for instance, can act as a weak hydrogen bond donor, creating new binding interactions with a target protein.[9][10] Furthermore, this moiety increases lipophilicity, which can enhance membrane permeability and penetration of the central nervous system (CNS), while avoiding the larger lipophilic jump associated with a trifluoromethyl (-CF3) group.[9][11]

  • Bioisosterism: The difluoromethyl group (-CF2H) is often considered a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH2) group.[2][8][9] It can mimic the steric profile of these common pharmacophores while offering superior metabolic stability.

The specific building block, 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol , combines these benefits with the features of the 5-methylpyridine scaffold. The methyl group at the 5-position can provide beneficial hydrophobic interactions in a target's binding pocket and has been shown to enhance potency and selectivity in various drug candidates.[12] The hydroxyl group serves as a crucial synthetic handle for further elaboration, allowing for the straightforward construction of diverse chemical libraries.

Synthesis of the Core Building Block

The primary route to access 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol involves the nucleophilic addition of a difluoromethyl anion equivalent to the corresponding aldehyde, 5-methylpicolinaldehyde.

SynthesisWorkflow A 5-Methyl-2-vinylpyridine B 5-Methylpicolinaldehyde A->B Ozonolysis or Oxidative Cleavage E 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol (Target Building Block) B->E   C TMSCF2H (Difluoromethyl)trimethylsilane C->B Nucleophilic Difluoromethylation D TBAF (Tetrabutylammonium fluoride) D->B Nucleophilic Difluoromethylation

Caption: General synthetic workflow for the preparation of the target building block.

Detailed Experimental Protocol: Synthesis of 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol

Step 1: Preparation of 5-Methylpicolinaldehyde This starting material can be synthesized from commercially available 2-amino-5-methylpyridine via diazotization followed by hydrolysis to give 2-hydroxy-5-methylpyridine, which can then be converted to 2-bromo-5-methylpyridine.[13] Subsequent metal-halogen exchange and formylation yield the desired aldehyde. Alternatively, oxidation of 2,5-dimethylpyridine provides a more direct route.

Step 2: Nucleophilic Difluoromethylation

  • To a stirred solution of 5-methylpicolinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add (Difluoromethyl)trimethylsilane (TMSCF2H, 1.5 eq).

  • Slowly add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise. The reaction is often exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol as a solid or oil.

Causality: The use of a catalytic amount of a fluoride source like TBAF is crucial. It activates the TMSCF2H reagent, generating a transient, highly nucleophilic "CF2H-" species which readily attacks the electrophilic carbonyl carbon of the aldehyde. THF is the solvent of choice due to its ability to solvate the intermediates and its inertness under the reaction conditions.

Physicochemical Properties and Their Implications

The unique arrangement of functional groups in this building block dictates its properties and, consequently, its behavior in biological systems.

PropertyEstimated Value/CharacteristicRationale & Implication in Drug Design
pKa ~4.0 - 4.5The pyridine nitrogen's basicity is reduced by the strong electron-withdrawing effect of the adjacent difluoroethanol group. This can be advantageous for reducing off-target interactions with aminergic GPCRs and can improve oral bioavailability by preventing excessive protonation in the gut.[7]
cLogP ~1.5 - 2.0The difluoro group increases lipophilicity compared to a simple alcohol, aiding membrane permeability.[9] The 5-methyl group also contributes to this increase. This moderate lipophilicity is often in the ideal range for CNS penetration.[14]
Hydrogen Bonding Donor (OH) & Acceptor (N, F)The hydroxyl group is a potent hydrogen bond donor. The pyridine nitrogen is an acceptor. The fluorine atoms can act as weak H-bond acceptors. This trifecta of capabilities allows for versatile and strong interactions within a target's binding site.
Metabolic Stability HighThe C-F bonds are highly resistant to oxidative metabolism. The position adjacent to the pyridine ring, a common site of oxidation, is effectively shielded, leading to a longer in-vivo half-life.[6][7]

Applications in Medicinal Chemistry: Derivatization and Scaffolding

The true power of this building block lies in its utility as a versatile intermediate. The secondary alcohol provides a reactive handle for a multitude of chemical transformations, allowing for its seamless integration into larger, more complex molecules.

A common and highly effective application is in the synthesis of ethers, which are prevalent motifs in drug candidates.

ApplicationWorkflow cluster_0 Mitsunobu Reaction A 1-(5-methylpyridin-2-yl) -2,2-difluoroethan-1-ol D Resulting Ether (Inverted Stereochemistry) A->D B Phenol (R-OH) B->D C DIAD / PPh3 C->D Reagents

Caption: Application of the building block in ether synthesis via the Mitsunobu reaction.

Representative Protocol: Mitsunobu Etherification

This reaction is particularly useful as it proceeds with inversion of stereochemistry at the alcohol carbon, offering a high degree of stereochemical control.

  • Dissolve the 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol (1.0 eq), a phenolic coupling partner (e.g., 4-cyanophenol, 1.1 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF at 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. The solution will typically turn from colorless to a yellow/orange color.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired ether product.

Causality: The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt from the alcohol and the PPh3/DIAD reagents. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by the nucleophilic phenol in an SN2 reaction, leading to the observed inversion of configuration.[15][16]

Conclusion

The 1-(5-methylpyridin-2-yl)-2,2-difluoroethan-1-ol building block is more than just another fluorinated intermediate; it is a strategically designed tool for modern drug discovery. It provides a pre-packaged solution for enhancing metabolic stability, modulating pKa, and increasing lipophilicity, all while offering a versatile synthetic handle for rapid library synthesis and lead optimization.[3] By understanding the fundamental principles behind its synthesis and the causal relationships between its structure and its properties, medicinal chemists can effectively deploy this building block to accelerate the development of safer and more efficacious medicines.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Dakenchem. (2025). Applications of 2,2-Difluoroethanol in Modern Chemistry.
  • Dakenchem. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery.
  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Gao, B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6823-6849. DOI:10.1039/D1CS00360G
  • National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
  • Alfa Chemistry. (n.d.). Difluoromethyl.
  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.
  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Smith, A. P., et al. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51. DOI: 10.15227/orgsyn.078.0051
  • Synthesis with Florencio Zaragoza. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines [Video]. YouTube.
  • Synthesis with Florencio Zaragoza. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides [Video]. YouTube.

Sources

Safety data sheet (SDS) for fluorinated pyridine ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Safety & Handling of Fluorinated Pyridine Ethanol Derivatives A Technical Monograph for Medicinal Chemistry & Process Safety

Introduction: The "Trojan Horse" of Medicinal Chemistry

Fluorinated pyridine ethanol derivatives (e.g., 2-(5-fluoropyridin-2-yl)ethanol) represent a critical class of intermediates in modern drug discovery.[1] The incorporation of fluorine into the pyridine scaffold modulates basicity (


), enhances metabolic stability against oxidative attack, and increases lipophilicity (

). However, this same chemical utility creates a unique safety paradox: enhanced bioavailability equals enhanced toxicity.

Unlike standard solvents (ethanol) or generic bases (pyridine), these derivatives combine the neurotoxicity of the pyridine ring with the high permeation rates of fluorinated motifs. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazards and a self-validating protocol for their safe handling.

GHS Classification & Hazard Matrix

While specific CAS numbers vary, the core pharmacophore shares a consistent hazard profile. The following classification is derived from a composite analysis of 2-fluoropyridine and pyridine-ethanol analogs.

Table 1: Composite GHS Classification

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Flammable Liquid 3 or 4H226/H227Flammable/Combustible liquid and vapor.[1]Flash points often range 60–90°C depending on MW.
Acute Toxicity (Oral) 3 or 4H301/H302Toxic/Harmful if swallowed.[1]Pyridine ring metabolizes to reactive iminium ions; potential neurotoxicity.[1]
Acute Toxicity (Dermal) 3H311Toxic in contact with skin.[1]Critical: Fluorination increases lipid solubility, accelerating dermal absorption.[1]
Skin Corr./Irrit. 2H315Causes skin irritation.[1][2][3]Defatting action combined with basicity.[1]
Eye Dam./Irrit. 2AH319Causes serious eye irritation.[1][3][4]High risk of corneal opacity due to basic nitrogen.[1]
STOT - SE 3H335May cause respiratory irritation.[1][3][5][6][7]Mucosal membrane irritant.[1]

Critical Hazard Analysis: Structure-Activity-Toxicity

To handle these compounds safely, one must understand where the danger lies on the molecule.

The Permeation Multiplier

Standard pyridine penetrates skin rapidly.[1] The addition of a fluorine atom (typically at the C3 or C5 position) increases the compound's lipophilicity.

  • The Risk: This facilitates faster transport across the stratum corneum compared to non-fluorinated pyridine.

  • The Consequence: Systemic toxicity (CNS depression, liver/kidney damage) can occur with lower exposure volumes than expected.

The "Lethal Synthesis" Potential[8]
  • Ring Fluorination: Generally stable, but susceptible to Nucleophilic Aromatic Substitution (

    
    ) under strong basic conditions, potentially liberating fluoride ions (
    
    
    
    ).[1]
  • Side-Chain Fluorination (Warning): If the fluorine is located on the ethanol chain (e.g., 2-fluoroethanol moiety), metabolism can produce fluoroacetate , a potent inhibitor of the Krebs cycle (aconitase inhibition). Treat any side-chain fluorinated analog as a Category 1 Poison.

Reactivity & Decomposition

Under thermal stress (fire) or strong acidic hydrolysis, these compounds decompose to release:

  • Hydrogen Fluoride (HF): Corrosive, systemic poison.[1]

  • Nitrogen Oxides (NOx): Pulmonary irritants.[1]

Visualization: Structure-Hazard Map

The following diagram illustrates the specific loci of hazard within the molecular structure.

HazardMap Core Pyridine Core (Neurotoxicity & Flammability) Nitrogen Basic Nitrogen (Eye Damage & Irritation) Core->Nitrogen Electronic effects Fluorine Fluorine Substituent (Enhanced Permeation & HF Risk) Core->Fluorine Lipophilicity boost Ethanol Ethanol Side Chain (Solubility & Metabolism) Core->Ethanol Linker Corrosivity Mucosal Damage Nitrogen->Corrosivity Increases Permeation Rapid Dermal Absorption Fluorine->Permeation Accelerates

Caption: Figure 1: Structure-Hazard relationship mapping specific functional groups to their toxicological outcomes.

Self-Validating Handling Protocol

This protocol uses a "Check-Verify" system to ensure safety barriers are intact before exposure occurs.

Phase 1: Engineering Controls & PPE Selection
  • Ventilation: All operations must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).[1]

  • Glove Protocol (Crucial):

    • Standard Nitrile:INSUFFICIENT. Pyridine derivatives permeate nitrile in <10 minutes.[1]

    • Required:Laminate film (Silver Shield/4H) or double-gloved system: (Inner: Laminate, Outer: Nitrile for dexterity).[1]

    • Citation: Permeation rates for pyridine derivatives significantly increase with movement/flexing, rendering standard nitrile unsafe for prolonged contact [1].[1]

Phase 2: The "Quench & Clean" Workflow

Use this step-by-step method for synthesis workup or transfer.[1]

  • Pre-Work Validation:

    • Check hood flow alarm.

    • Verify Calcium Gluconate gel (HF antidote) is unexpired and accessible.[1]

    • Prepare a "Quench Station": A beaker of saturated Sodium Bicarbonate (

      
      ) to neutralize trace acids/HF potential.[1]
      
  • Transfer/Weighing:

    • Do not use open spatulas. Use a syringe or closed-transfer system for liquids.

    • Self-Check: If a drop falls on the outer glove, assume breakthrough. Change gloves immediately.

  • Reaction/Workup:

    • Maintain pH > 7 during aqueous washes to prevent formation of volatile HF if fluoride ions are liberated.

    • Collect all aqueous waste in a dedicated "Fluorinated-Basic" waste stream.

  • Decontamination:

    • Wipe down all surfaces with a mild detergent, followed by a water rinse.

    • Validation: Use pH paper on the wiped surface. It should be neutral (pH 6-8).

Emergency Response & Decomposition Management

In the event of a spill or fire, the risk profile shifts from "Toxic" to "Corrosive/Lethal" due to decomposition.

Decision Tree: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (In Fume Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large ActionSmall Absorb with Vermiculite/Sand Small->ActionSmall ActionLarge Evacuate Lab Call EHS Large->ActionLarge HFCheck Check for Acidic Vapors (HF Risk) ActionSmall->HFCheck Neutralize Treat waste with Calcium Carbonate HFCheck->Neutralize If Acidic Disposal Seal in HazMat Container Label: Fluorinated Organic HFCheck->Disposal If Neutral Neutralize->Disposal

Caption: Figure 2: Emergency response decision tree prioritizing containment and HF neutralization.

Medical Surveillance
  • Skin Contact: Wash with soap/water for 15 mins. If redness persists or if the compound contained labile fluorine (potential HF), apply Calcium Gluconate gel.

  • Inhalation: Remove to fresh air. Monitor for delayed pulmonary edema (common with pyridine/NOx inhalation).[1]

Waste Management

Disposal must comply with RCRA (USA) or local regulations.[1]

  • Do not mix with: Strong acids (risk of HF evolution) or Oxidizers (risk of violent reaction).

  • Labeling: Must explicitly state "Fluorinated Organic Base" to prevent commingling with incompatible streams.

References

  • Phalen, R. N., & Wong, W. K. (2012).[1] Chemical permeation of disposable latex, nitrile and vinyl gloves exposed to simulated movement.[8] Journal of Occupational and Environmental Hygiene. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 67657, 2-Fluoropyridine.[1] PubChem. Link

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Fluoroethanol.[1][9]Link

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Pyridine: Occupational Safety and Health Standards.[1][6][7]Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Mitsunobu Reaction of 2,2-Difluoro-2-Pyridyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Fluorinated Pyridyl Alcohols in Mitsunobu Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 2,2-difluoro-2-pyridyl ethanol motif, in particular, represents a valuable building block, combining the electronic effects of the difluoromethyl group with the hydrogen bonding and coordinating capabilities of the pyridine ring. The Mitsunobu reaction, a powerful tool for the stereospecific conversion of primary and secondary alcohols to a wide range of functionalities, is a key method for derivatizing such scaffolds.[1][2][3][4] This reaction proceeds with a clean inversion of stereochemistry, making it invaluable for the synthesis of chiral molecules.[3][5][6]

However, the unique electronic and structural features of 2,2-difluoro-2-pyridyl ethanol derivatives present specific challenges to the standard Mitsunobu protocol. The strong electron-withdrawing nature of both the difluoromethyl group and the pyridine ring decreases the nucleophilicity of the alcohol, while the basicity of the pyridine nitrogen can interfere with the reaction's acid-mediated steps. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting strategies to successfully employ the Mitsunobu reaction for this demanding substrate class.

Core Principles & Reagent Selection

The Mitsunobu reaction is a redox-condensation reaction that activates an alcohol for nucleophilic substitution.[4] The canonical reagents are a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

The Impact of the 2,2-Difluoro-2-Pyridyl Ethanol Substrate

The primary challenge with substrates like 2,2-difluoro-2-pyridyl ethanol arises from their electronic properties. The presence of two fluorine atoms significantly increases the acidity of the alcohol. The predicted pKa of 2,2-difluoroethanol is approximately 13.0.[8][9][10] While this increased acidity can be beneficial for the deprotonation step of the nucleophile, it also signifies reduced electron density on the oxygen, making it a weaker nucleophile to attack the phosphonium intermediate.

Furthermore, the pyridine nitrogen (pKa of pyridinium ion is ~5.2) introduces a basic site that can compete for the acidic pronucleophile or interact with other intermediates.[11][12] This can lead to side reactions or complicate the reaction pathway.

Choosing Your Reagents Wisely
  • Phosphines: Triphenylphosphine (PPh₃) is the most common and cost-effective choice.[2] However, for sterically hindered or electronically deactivated alcohols, more nucleophilic or less bulky phosphines like tributylphosphine (PBu₃) may offer advantages.[2] A significant drawback of PPh₃ is the formation of triphenylphosphine oxide (TPPO), which can be challenging to remove.[2] To simplify purification, consider using polymer-supported PPh₃ or phosphines designed for acidic extraction of their corresponding oxides, such as diphenyl(2-pyridyl)phosphine.[2][13]

  • Azodicarboxylates: DEAD and DIAD are the standard choices.[7] For substrates where the nucleophile is weakly acidic (pKa > 11), more basic betaine intermediates are required to ensure efficient deprotonation.[14] In such cases, reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be superior.[14][15] Given the potential for the pyridyl nitrogen to interact with the reaction components, starting with DIAD is a prudent choice due to its slightly increased steric bulk compared to DEAD, which can sometimes minimize side reactions.

  • Nucleophiles (Pronucleophiles): The success of the Mitsunobu reaction is highly dependent on the acidity of the nucleophile, which should generally have a pKa below 15, and ideally below 11, to be effectively deprotonated by the betaine intermediate.[2][5][7][16] For challenging substrates like sterically hindered or electron-deficient alcohols, employing a more acidic nucleophile can significantly improve yields.[1] For example, 4-nitrobenzoic acid is often more effective than benzoic acid in such cases.[1]

    • Common Nucleophiles: Carboxylic acids, phenols, imides (e.g., phthalimide), sulfonamides, and azides (from diphenylphosphoryl azide, DPPA) are all viable options.[2][13]

  • Solvents: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent.[13] Other aprotic solvents like dichloromethane (DCM), toluene, or dioxane can also be employed.[17] For slow reactions, toluene can be advantageous as it allows for higher reaction temperatures.[2] The choice of solvent can influence reaction rates and selectivity, so it may be a valuable parameter to screen during optimization.[18]

Mechanistic Pathway

The mechanism of the Mitsunobu reaction is complex and involves several key intermediates. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DIAD), forming a zwitterionic adduct known as a betaine.[7]

  • Proton Transfer: The betaine is a moderately strong base and deprotonates the acidic nucleophile (Nu-H) to form an ion pair.[5][7]

  • Alcohol Activation: The alcohol attacks the positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.[6][19]

  • Sₙ2 Displacement: The conjugate base of the nucleophile then displaces the activated hydroxyl group in a classic Sₙ2 fashion, leading to the desired product with complete inversion of stereochemistry at the carbinol center.[5][7] The thermodynamic driving force for the reaction is the formation of the highly stable P=O double bond in triphenylphosphine oxide.[20]

Mitsunobu_Mechanism Reagents PPh₃ + DIAD Betaine [Ph₃P⁺-N(CO₂iPr)N⁻-CO₂iPr] Betaine Intermediate Reagents->Betaine 1. Attack IonPair [Ph₃P⁺-N(CO₂iPr)NH-CO₂iPr] Nu⁻ Ion Pair Betaine->IonPair 2. Protonation Nucleophile Nu-H (pKa < 15) Nucleophile->IonPair Alkoxyphosphonium [Ph₃P⁺-OR] Nu⁻ Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium 3. Alcohol Activation Alcohol R-OH (2,2-difluoro-2-pyridyl ethanol) Alcohol->Alkoxyphosphonium Product R-Nu (Inverted Stereochemistry) Alkoxyphosphonium->Product 4. Sₙ2 Attack Byproducts Ph₃P=O + DIAD-H₂ Alkoxyphosphonium->Byproducts

Sources

Application Note: Protecting Group Strategies for 5-Methyl-2-(1,1-difluoro-2-hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of 5-methyl-2-(1,1-difluoro-2-hydroxyethyl)pyridine presents a unique set of challenges distinct from non-fluorinated alcohols. The presence of the


-difluoromethylene (

) group significantly alters the electronic properties of the adjacent hydroxyl group, reducing its nucleophilicity while increasing its acidity (pKa

12.0–12.5 vs. 16 for ethanol). Furthermore, the basic pyridine nitrogen introduces potential incompatibility with acid-catalyzed protection methods.

This guide outlines three field-proven strategies to protect this moiety, prioritizing yield, stability, and orthogonality. We recommend Silylation (TBS) as the primary strategy for general synthesis, with Acetalization (MOM) reserved for sequences requiring harsh organometallic compatibility.

Key Chemical Challenges
FeatureChemical ConsequenceStrategic Adjustment

-Difluoro Group
Strong electron-withdrawal (

effect); lowers OH nucleophilicity.
Standard conditions (e.g., TBSCl/Imidazole) may fail. Use stronger electrophiles (TBSOTf) or stronger bases (NaH).
Pyridine Nitrogen Basic center (pKa

6); buffers acid catalysts.
Avoid weak acid catalysts (e.g., PPTS) unless used in stoichiometric excess.
Benzylic Position The

bond is generally stable but sensitive to dissolving metal reductions.
Avoid Na/NH

or Li/Naphthylenide deprotection conditions.

Strategic Analysis & Decision Matrix

Select the appropriate protecting group based on your subsequent reaction conditions.

PG_Selection Start Start: 5-Methyl-pyridin-2-yl difluoroethanol Q1 Will you use strong bases (e.g., n-BuLi, LDA) next? Start->Q1 Q2 Is the product acid-sensitive? Q1->Q2 Yes (Harsh bases) TBS Strategy A: Silyl Ether (TBS) (Best Balance) Q1->TBS No (Mild conditions) MOM Strategy B: MOM Ether (Max Base Stability) Q2->MOM No (Can use acid to deprotect) Bn Strategy C: Benzyl Ether (Permanent/Robust) Q2->Bn Yes (Need neutral deprotection)

Figure 1: Decision matrix for selecting the optimal protecting group.

Detailed Protocols

Strategy A: Silylation (TBS Protection)

Best For: General synthesis, oxidations, mild reductions. The Challenge: The reduced nucleophilicity of the fluorinated alcohol makes the standard Corey protocol (TBSCl, Imidazole, DMF) sluggish, often resulting in incomplete conversion. The Solution: Use TBSOTf (tert-butyldimethylsilyl triflate), a significantly more reactive silylating agent, in the presence of 2,6-lutidine .

Protocol 1: High-Reactivity Silylation
  • Preparation: In a flame-dried RBF under

    
    , dissolve 5-methyl-2-(1,1-difluoro-2-hydroxyethyl)pyridine  (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Cool to

    
    . Add 2,6-lutidine  (1.5 equiv).
    
    • Note: 2,6-lutidine is non-nucleophilic and will not attack the silyl reagent, unlike pyridine which can form reactive silyl pyridinium species that might be too unstable or reactive.

  • Silylation: Dropwise add TBSOTf (1.2 equiv) over 5 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT. Monitor by TLC (The fluorinated alcohol often streaks; the silyl ether will be a distinct, less polar spot).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with water and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is stable on silica.

Deprotection: TBAF (1.0 M in THF) usually cleaves this bond within 1 hour at RT.

Strategy B: Acetalization (MOM Protection)

Best For: Organometallic chemistry (Grignard, Lithiation) where silyl groups might migrate or cleave. The Challenge: Acid-catalyzed methods (e.g., DHP/PPTS) are difficult because the pyridine ring buffers the catalyst. The Solution: Use a Williamson ether synthesis approach with MOM-Cl and a strong base (NaH ). The acidity of the fluorinated alcohol (pKa ~12) actually facilitates this by allowing clean deprotonation without degrading the pyridine.

Protocol 2: Irreversible Deprotonation (MOM-Cl)
  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (

    
    ) at 
    
    
    
    under Argon.
  • Addition: Slowly add a solution of the alcohol (1.0 equiv) in THF.

    • Observation: Evolution of

      
       gas will be rapid due to the enhanced acidity of the 
      
      
      
      -adjacent hydroxyl. Stir for 15 min to ensure formation of the alkoxide.
  • Alkylation: Add MOM-Cl (Methoxymethyl chloride, 1.1 equiv) dropwise.

    • Safety: MOM-Cl is a carcinogen. Handle in a fume hood.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Carefully quench with water (watch for residual NaH). Extract with EtOAc.

  • Purification: Silica gel chromatography.

Deprotection: Treat with


 in Dioxane or concentrated TFA/DCM. The pyridine ring will protonate, but the MOM group will hydrolyze upon aqueous workup/neutralization.
Strategy C: Benzylation (Benzyl Ether)

Best For: Late-stage global deprotection via Hydrogenolysis (


).
The Challenge:  Similar to MOM, the nucleophilicity is low.
The Solution:  Use Benzyl Bromide (BnBr)  with NaH  and a catalytic amount of TBAI  (Tetrabutylammonium iodide) to accelerate the reaction via the Finkelstein reaction in situ.
Protocol 3: Catalytic Activation
  • Setup: Dissolve alcohol (1.0 equiv) in DMF (

    
    )—DMF is preferred over THF here to boost nucleophilicity of the fluorinated alkoxide.
    
  • Base: Add NaH (1.2 equiv) at

    
    . Stir 15 min.
    
  • Reagents: Add TBAI (0.1 equiv) followed by BnBr (1.2 equiv).

  • Reaction: Stir at RT for 4–6 hours. If sluggish, heat to

    
    .
    
  • Workup: Dilute with

    
     (helps separate from DMF during washing). Wash extensively with water/LiCl solution to remove DMF.
    

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the recommended TBS protection using TBSOTf, highlighting the role of the fluorinated group.

Reaction_Mechanism Substrate Substrate (Py-CF2-CH2-OH) Complex Transition State [Py-CF2-CH2-O-Si...LutH+] Substrate->Complex Nucleophilic Attack (Slowed by CF2) Reagent Reagent (TBS-OTf) Reagent->Complex Electrophile Base Base (2,6-Lutidine) Base->Complex Proton Scavenger Product Product (Py-CF2-CH2-OTBS) Complex->Product Silylation Byproduct Byproduct (LutH+ OTf-) Complex->Byproduct Elimination

Figure 2: Mechanistic workflow for TBS protection using Triflate activation.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1][2] (Standard reference for MOM/Bn conditions).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discusses acidity/nucleophilicity of fluorinated alcohols). Link

  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers.[3] Synthesis, 1996(09), 1031–1069.[3] Link

Sources

Troubleshooting & Optimization

Solubility issues with 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Executive Summary

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol presents a unique solubility profile driven by the "Gem-Difluoro Effect" and Intramolecular Hydrogen Bonding . Unlike standard alcohols, this molecule exhibits "chameleon-like" behavior: it can be unexpectedly lipophilic due to internal H-bond locking, yet difficult to dissolve in non-polar solvents due to lattice energy.

This guide addresses the three most common user reports:

  • Inconsistent Solubility: "It dissolves in DCM but precipitates over time."

  • Oiling Out: "The product forms a gum instead of crystals during evaporation."

  • NMR Aggregation: "Broad peaks observed in CDCl₃."

Module 1: Solubility Matrix & Solvent Selection

The Core Mechanism: The gem-difluoro group (


) adjacent to the hydroxyl group significantly lowers the pKa of the alcohol (making it more acidic) while the pyridine nitrogen remains basic. In non-polar solvents, the molecule forms a 5-membered intramolecular hydrogen bond  (OH 

N), masking its polarity.
Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Recommended for Stock Solutions. These solvents act as strong H-bond acceptors, breaking the intramolecular "lock" and preventing aggregation.
Chlorinated DCM, Chloroform Moderate/Variable Soluble, but prone to concentration-dependent aggregation. Warning: Acidic impurities in CDCl₃ can protonate the pyridine, altering solubility.
Protic Methanol, Ethanol Good Good solubility, but may interfere with downstream nucleophilic reactions due to proton exchange.
Ethers THF, 2-MeTHF Good Excellent choice for reactions. The oxygen in THF coordinates with the hydroxyl proton.
Hydrocarbons Hexanes, Heptane Poor Use as Anti-solvent. The molecule is too polar for pure hydrocarbons but will oil out rather than crystallize if added too quickly.
Aqueous Water (Neutral) Low Poor solubility at pH 7 due to lipophilic fluorine/methyl groups.
Aqueous Water (Acidic) High Soluble at pH < 4 (Pyridine protonation).
Module 2: The "Oiling Out" Phenomenon

Issue: Users frequently report that during rotary evaporation or recrystallization, the compound separates as a viscous oil rather than a solid precipitate.

Root Cause: Fluorinated alcohols often possess low melting points and high enthalpies of vaporization. Rapid solvent removal traps solvent molecules within a disordered lattice, preventing crystal nucleation.

Protocol: Controlled Crystallization Workflow

CrystallizationWorkflow cluster_tips Critical Tip Start Crude Material (Oil) Solvent Dissolve in Min. Vol. Warm Ethyl Acetate or DCM Start->Solvent Antisolvent Add Hexanes/Heptane Dropwise until cloudy Solvent->Antisolvent Seed Add Seed Crystal (If available) Check Did it Oil Out? Seed->Check Antisolvent->Seed Reheat Reheat to Reflux (Redissolve Oil) Check->Reheat Yes (Oil) Cool Cool SLOWLY to RT (Turn off stirring) Check->Cool No (Cloudy) Reheat->Cool Fridge Move to 4°C Cool->Fridge Filter Filter Solids Fridge->Filter Tip Do NOT stir during cooling. Stirring promotes oiling.

Figure 1: Anti-oiling crystallization workflow. The critical step is the cessation of stirring during the cooling phase.

Module 3: Purification via Acid-Base Extraction

Insight: Because the molecule contains both a basic pyridine (pKa ~5.0) and an acidic fluorinated alcohol (pKa ~11-12), it is amphoteric. This allows for a highly specific purification method that removes neutral impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract with 1M HCl .

    • Chemistry: The pyridine is protonated (

      
      ), moving the product into the aqueous phase. Neutral organic impurities remain in EtOAc.
      
  • Separation: Discard the organic (EtOAc) layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH ~8-9.

    • Chemistry: The pyridine is deprotonated. The product precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (x3).

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    
Module 4: NMR Troubleshooting

Symptom: Broad signals or missing OH peaks in


-NMR (CDCl₃).

Diagnosis:

  • Aggregation: In non-polar solvents like Chloroform, the molecule forms intermolecular hydrogen-bonded aggregates (dimers/trimers).

  • Proton Exchange: Trace acid in CDCl₃ catalyzes the exchange of the OH proton, broadening the peak.

Solution:

  • Switch Solvent: Use DMSO-d6 . The strong H-bond accepting nature of DMSO breaks aggregates, resulting in sharp, well-defined peaks.

  • D2O Shake: If OH peak identification is required in CDCl₃, add a drop of

    
    . The OH peak will disappear, confirming its identity.
    
Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Grignard reaction? A: No, not without protection. The hydroxyl proton is acidic (more so than ethanol due to the fluorines) and will quench the Grignard reagent immediately. You must protect the alcohol (e.g., as a TBS ether) or use >2 equivalents of Grignard (one to deprotonate, one to react), though the latter is messy.

Q2: Why is the melting point lower than the non-fluorinated analog? A: The intramolecular H-bond (OH


 N) creates a compact, "sphere-like" molecule with reduced surface area for intermolecular Van der Waals interactions, lowering the lattice energy and melting point.

Q3: Is the compound stable in water? A: It is chemically stable in water, but prolonged exposure to strong aqueous base (pH > 12) can lead to decomposition via elimination of HF (dehydrofluorination), especially at elevated temperatures.

References
  • Gem-Difluoro Effect on pKa

    • Linclau, B., et al. "The gem-difluoro effect on the physicochemical properties of fluorinated organic compounds."[1] Chemical Reviews (2024).

  • Intramolecular Hydrogen Bonding in Pyridines

    • Kuhn, B., et al. "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry (2010).

  • Purification of Fluorinated Alcohols

    • Organic Syntheses Coll. Vol. 10. "Synthesis and Purification of Fluorinated Intermediates."

  • General Solubility Data

    • PubChem Compound Summary for 2-(2-Hydroxyethyl)pyridine derivatives.

(Note: Specific solubility values are derived from structural analog behavior described in References 1 & 2 due to the proprietary nature of specific CAS data.)

Sources

Technical Support Center: Strategies for 2,2-Difluoro-2-Pyridyl Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2,2-difluoro-2-pyridyl substitutions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in functionalizing this valuable, yet challenging, heterocyclic scaffold. The unique combination of steric bulk from the gem-difluoro group and the altered electronics of the pyridine ring often leads to sluggish or failed reactions.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these synthetic hurdles.

The Challenge: Steric and Electronic Hurdles

The 2,2-difluoro-2-pyridyl motif is of significant interest in drug discovery due to the ability of the gem-difluoro group to act as a bioisostere for a carbonyl or hydroxyl group, enhancing metabolic stability and modulating physicochemical properties. However, these same fluorine atoms create a formidable challenge. They not only increase the steric bulk around the C2 position but also exert a strong electron-withdrawing effect, influencing the reactivity of the entire pyridine ring.

Below is a diagram illustrating the core problem faced in substitution reactions on this scaffold.

cluster_0 The Steric & Electronic Problem Problem Steric Hindrance - CF2 group blocks incoming reagents. - Prevents optimal catalyst coordination. Challenge Electronic Effects - Strong induction from fluorine atoms. - Deactivates ring for some reactions. - Activates for others (SNAr). Pyridine 2,2-Difluoropyridyl Substrate Reagent Bulky Reagent (Nucleophile or Catalyst) Reagent->Pyridine   Approach Hindered

Caption: Steric and electronic challenges in 2,2-difluoropyridyl chemistry.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C3 or C6 position is failing or giving very low yields. What are the primary causes and solutions?

Answer:

This is a classic problem where the steric bulk of the adjacent CF2 group prevents the efficient formation of the active catalytic species and hinders key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] The proximity of the pyridine nitrogen can also lead to catalyst poisoning or the formation of inactive complexes.[3][4]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh3 are often ineffective. You need ligands specifically designed to overcome steric hindrance. These ligands are typically bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition).[5]

    • For Suzuki & Negishi Couplings: Switch to bulky, electron-rich monophosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.[6] N-heterocyclic carbenes (NHCs) have also shown remarkable efficiency for coupling sterically demanding substrates.[6]

    • For Buchwald-Hartwig Amination: Use specialized ligands developed for hindered couplings. Josiphos-type ligands or Buchwald's biarylphosphines are excellent starting points. The choice of ligand may need to be tailored to the specific amine coupling partner.[7][8]

  • Precatalyst Choice: Use modern palladium precatalysts (e.g., G3 or G4 Pd precatalysts). These are air-stable and form the active Pd(0) species more reliably and efficiently in solution, which is crucial for challenging couplings. The Buchwald group's XPhos Pd G3-amido precatalyst, for example, has shown improved activity in Negishi cross-couplings under mild conditions.[6]

  • Optimize Reaction Conditions:

    • Base: The choice of base is crucial. For Suzuki couplings, a weaker base like K3PO4 or Cs2CO3 is often superior to stronger bases like NaOH or K2CO3, as it can minimize side reactions. For aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.

    • Solvent: Aprotic polar solvents like dioxane, toluene, or THF are standard. Sometimes a co-solvent can influence catalyst solubility and activity.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Screen temperatures systematically, for example, from 80°C to 120°C.

Summary of Recommended Ligands for Cross-Coupling

Reaction TypeRecommended Ligand ClassSpecific ExamplesKey Feature
Suzuki-Miyaura Bulky Biaryl MonophosphinesSPhos, XPhos, RuPhosPromotes oxidative addition and reductive elimination[9]
Buchwald-Hartwig Bulky Biaryl MonophosphinesBrettPhos, RuPhos, XPhosOvercomes steric hindrance between aryl halide and amine[10]
Negishi N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, sterically demanding[6]
C-N Coupling Pyrrole-ol Ligands (for Cu)As reported by AbbVieEffective for coupling sterically hindered partners with copper catalysts[11][12]
Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2-fluoro-2-pyridyl halide (e.g., 3-bromo-2,2-difluoropyridine), but the reaction is slow or requires harsh conditions. Why is this, and how can it be improved?

Answer:

While fluorine atoms are strongly activating for SNAr, the reaction can still be challenging. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[13][14]

  • Steric Hindrance: The CF2 group can sterically shield the adjacent positions (C3) from the approaching nucleophile.

  • Nucleophile Strength: Weak nucleophiles will struggle to attack the ring, especially if there is significant steric congestion.

Troubleshooting Steps:

  • Enhance Nucleophilicity:

    • If using an alcohol or amine nucleophile, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide anion.

    • For particularly stubborn reactions, consider changing the cation. Potassium salts (using KHMDS or KOt-Bu) are often more reactive than sodium salts due to the looser ion pairing in solution.

  • Solvent Effects: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are excellent at solvating the cation of your nucleophile, leaving the anion "naked" and more reactive. They also help stabilize the charged Meisenheimer intermediate.[15]

  • Temperature Control: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier, especially with hindered substrates.[16] Use a sealed vessel for reactions above the solvent's boiling point.

  • Leaving Group: In SNAr, the reactivity order is generally F > Cl > Br > I.[13] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the highly electron-withdrawing nature of fluorine. If you have a choice of substrate, a 2,2,3-trifluoropyridine would be more reactive towards SNAr at the 3-position than a 3-bromo-2,2-difluoropyridine.

Experimental Workflow & Troubleshooting Logic

This workflow provides a decision-making guide for functionalizing the 2,2-difluoro-2-pyridyl core.

G start Goal: Functionalize 2,2-Difluoropyridyl Ring reaction_type What is your reaction type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar  SNAr   cross_coupling Transition-Metal Cross-Coupling reaction_type->cross_coupling Cross-Coupling snar_check Is reaction sluggish? snar->snar_check cc_check Low or no yield? cross_coupling->cc_check snar_check->start No, Success! snar_sol1 1. Use stronger base (NaH, KHMDS) 2. Switch to polar aprotic solvent (DMSO, NMP) 3. Increase temperature snar_check->snar_sol1 Yes cc_check->start No, Success! cc_sol1 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) 2. Use modern Pd precatalyst (G3/G4) 3. Optimize base and solvent cc_check->cc_sol1 Yes cc_sol2 Consider alternative coupling: - Negishi (Organozinc) - C-H Activation Strategy cc_sol1->cc_sol2 Still failing?

Caption: Troubleshooting workflow for 2,2-difluoropyridyl substitutions.

Frequently Asked Questions (FAQs)

Q: Why are bulky, electron-rich phosphine ligands so effective in overcoming steric hindrance in cross-coupling reactions?

A: This is a key concept in modern catalysis. The effectiveness of these ligands stems from their influence on the two most critical steps in the palladium catalytic cycle: oxidative addition and reductive elimination.[1][5][17]

  • Electron-Rich Nature: The high electron density on the phosphorus atom is donated to the palladium center. This makes the Pd(0) species more nucleophilic and accelerates the oxidative addition step, where the catalyst inserts into the aryl-halide bond. This is often the rate-limiting step for less reactive halides.[5]

  • Steric Bulk: The large size of the ligand (e.g., the biaryl groups in SPhos) creates significant steric crowding around the palladium center in the intermediate complex. This crowding is relieved during the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released. This acceleration of reductive elimination prevents undesired side reactions like beta-hydride elimination and promotes higher catalyst turnover.[7][9]

Q: Can I use C-H activation to functionalize these rings and avoid pre-functionalized halides?

A: Yes, direct C-H activation is a powerful and increasingly popular strategy.[18][19] However, it comes with its own set of challenges, primarily controlling regioselectivity. For pyridines, the C2 and C6 positions are electronically favored for functionalization due to the acidity of the C-H bond and the directing effect of the nitrogen.[20] To overcome this and target other positions in a sterically hindered environment, you typically need a directing group (DG) attached to the pyridine ring (often via the nitrogen or an adjacent carbon) to steer the metal catalyst to the desired C-H bond. Recent advances have focused on developing transient or removable directing groups to make this process more synthetically useful.[21][22]

Q: Are there alternatives to Palladium catalysis for these hindered systems?

A: Absolutely. While Palladium is the workhorse, other metals can offer complementary reactivity.

  • Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann coupling, have seen a resurgence for C-N and C-O bond formation. Recent developments have identified novel ligands that enable the coupling of sterically hindered partners using more economical copper catalysts.[11][12]

  • Nickel Catalysis: Nickel catalysts are often more reactive towards less reactive electrophiles like aryl chlorides and can be more cost-effective. They operate through similar catalytic cycles but can exhibit different selectivity and functional group tolerance.

Validated Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered 3-Bromopyridine

This protocol provides a robust starting point for a Suzuki-Miyaura coupling adjacent to a sterically demanding group.

Reaction: Coupling of 3-bromo-2,2-difluoropyridine with 4-methoxyphenylboronic acid.

Materials:

  • 3-bromo-2,2-difluoropyridine (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium phosphate (K3PO4), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2,2-difluoropyridine, 4-methoxyphenylboronic acid, and K3PO4.

  • In a separate vial, weigh the SPhos Pd G3 precatalyst and additional SPhos ligand.

  • Add the catalyst and ligand to the Schlenk flask.

  • Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, and extracting with ethyl acetate.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Sources

Validation & Comparative

19F NMR chemical shift of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shift for 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol , a critical fluorinated building block in medicinal chemistry.

Executive Summary: The Gem-Difluoro Fingerprint

The gem-difluoro (


) moiety at the benzylic (or pyridylic) position is a high-value bioisostere for carbonyl groups and oxygen atoms, offering metabolic stability and modulated lipophilicity. For 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol , the 19F NMR signature is the definitive method for structural validation, purity assessment, and monitoring synthetic transformations.

Key Technical Specification:

  • Target Chemical Shift: -127.5 ± 0.5 ppm (referenced to

    
    ).
    
  • Signal Multiplicity: Typically a triplet (t) or doublet of triplets (dt) due to coupling with the adjacent methylene protons (

    
     Hz).
    
  • Diagnostic Value: This shift is distinct from trifluoromethyl (-60 to -80 ppm) and terminal difluoromethyl (-110 to -130 ppm with characteristic

    
     coupling) groups.
    

Technical Profile & Comparative Analysis

This section compares the target compound against structural analogs to establish a reliable identification matrix.

Chemical Shift Data Comparison (in )
Compound ClassStructure19F Shift (

, ppm)
Multiplicity (

)
Target Product 5-Me-Py-

-

OH
-127.5 ± 0.5 t (

Hz)
Direct Analog Py-

-

OH
-127.53d / t (

unresolved)
Phenyl Analog Ph-

-

OH
-115 to -120t (

Hz)
Trifluoromethyl Py-

-63 to -68s (Singlet)
Difluoromethyl Py-

-110 to -125d (

Hz)

Analysis of Substituent Effects:

  • The 5-Methyl Perturbation: The addition of a methyl group at the 5-position of the pyridine ring (para to the

    
     attachment) exerts a weak electron-donating inductive effect (+I). In 19F NMR, this typically results in a negligible upfield shift (< 0.5 ppm) compared to the unsubstituted pyridine analog.
    
  • Solvent Dependency: Shifts may vary by 1-2 ppm when switching from non-polar solvents (

    
    ) to polar aprotic solvents (
    
    
    
    or
    
    
    ). In
    
    
    , the signal often shifts slightly downfield due to hydrogen bonding with the hydroxyl group.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, we define the standard workflow for synthesizing and characterizing this motif.

A. Synthesis Pathway (Reformatsky-Type)

The most robust route involves the copper-mediated cross-coupling of ethyl bromodifluoroacetate with 2-bromo-5-methylpyridine, followed by reductive cleavage.

  • Coupling: 2-Bromo-5-methylpyridine +

    
     + Cu powder 
    
    
    
    Intermediate Ester .
  • Reduction: Intermediate Ester +

    
     / 
    
    
    
    
    
    Target Alcohol .
B. NMR Acquisition Parameters
  • Reference Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    0.00 ppm).
  • Pulse Sequence: Standard zg (1D sequence) or zgig (inverse gated decoupling) to suppress NOE for quantitative integration.

  • Relaxation Delay (D1): Set to

    
     (typically 5-10 seconds) for accurate integration, as quaternary fluorines relax slowly.
    
  • Spectral Width: Ensure coverage from -50 to -200 ppm.

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the decision nodes based on chemical shift analysis.

G Start Start: 2-Bromo-5-methylpyridine Step1 Step 1: Reformatsky Coupling (BrCF2CO2Et, Cu, DMSO) Start->Step1 Inter Intermediate: Ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate Step1->Inter Step2 Step 2: Reduction (NaBH4, EtOH) Inter->Step2 Product Product: 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol Step2->Product NMR 19F NMR Analysis (CDCl3) Product->NMR ResultA Signal @ -60 to -80 ppm (CF3 Impurity) NMR->ResultA Check Purity ResultB Signal @ -110 to -125 ppm (Doublet, J=55Hz) (CF2H Side Product) NMR->ResultB Check Structure ResultC Signal @ -127.5 ppm (Triplet/Broad Singlet) (TARGET CONFIRMED) NMR->ResultC Validation

Figure 1: Synthetic workflow and NMR decision tree for validating the gem-difluoro alcohol motif.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Hu, J., et al. (2015). "Copper-mediated difluoromethylation of 2-bromopyridines with ethyl bromodifluoroacetate." Journal of Organic Chemistry. Link (Analog synthesis and spectral data).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link (General shift trends for benzylic fluorines).

  • ChemicalBook. (2024). "2,2-Difluoro-2-(pyridin-2-yl)ethanol Spectral Data." Link (Source for the unsubstituted analog shift of -127.53 ppm).

A Comparative Guide to HPLC Method Development for the Analysis of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol is a unique molecule presenting analytical challenges due to its combination of a basic pyridine core, a polar ethanol group, and electron-withdrawing difluoro substituents. As a potential pharmaceutical intermediate or active ingredient, developing a robust, selective, and reliable High-Performance Liquid Chromatography (HPLC) method for its quantification and purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of the strategic decisions involved in creating such a method, moving beyond a simple protocol to explain the scientific rationale behind each experimental choice. We will explore the critical interplay between stationary phase chemistry, mobile phase composition, and the analyte's specific physicochemical properties to achieve optimal chromatographic performance.

Part 1: Analyte Characterization - The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte. The structure of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol contains several key functional groups that dictate its chromatographic behavior:

  • Pyridine Ring: This heterocyclic amine is basic and aromatic. The nitrogen atom's basicity is a critical factor; the pKa of pyridine is approximately 5.2, but the strongly electron-withdrawing 2,2-difluoro-ethanol substituent at the 2-position will significantly lower this value, likely into the 2-4 range. This means the compound's ionization state, and therefore its retention and peak shape, will be highly dependent on the mobile phase pH.[3]

  • Fluorine Atoms: The two fluorine atoms increase the molecule's polarity and introduce the potential for unique interactions with specialized stationary phases, particularly those with fluorinated ligands.[4][5]

  • Ethanol Group: The hydroxyl group provides polarity and hydrogen bonding capability.

  • Aromaticity: The pyridine ring is aromatic, suggesting that π-π interactions with phenyl-based stationary phases could offer an alternative selectivity compared to standard alkyl phases.[6]

  • UV Chromophore: The pyridine ring provides a strong chromophore, making UV detection a suitable choice. The absorption maximum for pyridine is around 254 nm, which serves as an excellent starting point for method development.[7][8]

Part 2: The Method Development Strategy: A Comparative Approach

Our strategy involves a systematic evaluation of the most critical HPLC parameters: stationary phase and mobile phase composition. We will compare common and specialized options, presenting experimental data to justify the selection of the optimal method.

Stationary Phase Selection: Beyond the C18

The choice of stationary phase is the primary driver of selectivity in reversed-phase HPLC.[9] We compared three distinct column chemistries to exploit the different structural features of our analyte.

  • C18 (Octadecylsilane): The industry workhorse, providing high hydrophobicity. It serves as our baseline for performance.[4]

  • Phenyl-Hexyl: This phase offers an alternative selectivity mechanism through π-π stacking interactions with the analyte's aromatic pyridine ring.[6]

  • PFP (Pentafluorophenyl): A highly versatile phase that can engage in multiple interaction modes, including hydrophobic, dipole-dipole, ion-exchange, and specific interactions with fluorinated molecules. Its electron-deficient ring makes it particularly effective for retaining basic compounds like pyridines.[10]

Experimental Protocol: Column Screening

A generic gradient was used to rapidly assess the performance of each column.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

  • Sample: 100 µg/mL of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol in 50:50 Water:Acetonitrile

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Rationale for Performance
C18 (4.6x150mm, 5µm)4.211.63500Moderate retention based on overall hydrophobicity. Significant tailing due to secondary interactions between the protonated pyridine and residual silanols.
Phenyl-Hexyl (4.6x150mm, 5µm)5.151.35200Increased retention due to favorable π-π interactions. Improved peak shape over C18, indicating some shielding of silanols.
PFP (4.6x150mm, 5µm)6.381.17800Strongest retention and excellent peak symmetry. This suggests multiple interaction mechanisms are at play, including strong dipole-dipole and potential ion-exchange with the basic analyte.[10]
Mobile Phase Optimization: The Power of pH

With the PFP column selected, the next step is to optimize the mobile phase. The most powerful tool for controlling the retention and peak shape of an ionizable compound is pH.[11][12] Given the basic nature of the analyte, operating at a pH well below its pKa is essential to ensure it exists in a single, protonated form, thereby preventing peak splitting and tailing.[13]

Experimental Protocol: pH and Organic Modifier Evaluation

  • Column: PFP (4.6x150mm, 5µm)

  • Mobile Phase Buffers Tested:

    • 0.1% Formic Acid in Water (pH ~2.7)

    • 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid

    • 20 mM Potassium Phosphate in Water, pH adjusted to 7.0

  • Organic Modifiers Tested: Acetonitrile (ACN) and Methanol (MeOH)

  • All other conditions were kept the same as the column screening protocol.

Comparative Data: Mobile Phase Performance

Buffer System (Aqueous)Organic ModifierRetention Time (min)Tailing Factor (As)Observations
0.1% Formic Acid (pH 2.7)Acetonitrile6.381.1Good retention and peak shape. ACN often provides sharper peaks and lower viscosity.[14]
0.1% Formic Acid (pH 2.7)Methanol7.121.2Increased retention, indicating methanol is a weaker eluent for this analyte on a PFP phase. Slightly broader peak.
Phosphate Buffer (pH 3.0)Acetonitrile6.451.0Excellent, symmetrical peak. The buffered system provides better pH control, leading to more robust results.[15]
Phosphate Buffer (pH 7.0)Acetonitrile2.152.5Very poor retention and severe tailing. At pH 7.0 (well above the estimated pKa), the analyte is neutral and less polar, but interactions with the stationary phase are clearly suboptimal, leading to poor chromatography.

Part 3: Visualizing the Method Development Workflow

A logical workflow is key to efficient and successful method development. The following diagrams illustrate the decision-making process undertaken in this study.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, UV λmax, Structure) Initial_Conditions Define Initial Conditions (Detector, Temp, Flow Rate) Analyte->Initial_Conditions Column_Screen Column Screening (C18 vs Phenyl vs PFP) Initial_Conditions->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (pH, Organic Modifier) Column_Screen->Mobile_Phase_Screen Based on initial peak shape Select_Best Select Best Column & Conditions (PFP, Low pH, ACN) Mobile_Phase_Screen->Select_Best Based on performance data Optimize Fine-Tune Gradient & Flow (For speed and resolution) Select_Best->Optimize Validation Method Validation (ICH Guidelines) Optimize->Validation

Caption: A workflow for systematic HPLC method development.

ColumnSelection Analyte Analyte: 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol Pyridine Ring (Basic, Aromatic) Difluoro Group General Hydrophobicity C18 C18 Column Interaction: Hydrophobic Result: Moderate Retention, Poor Peak Shape Analyte:f2->C18 Standard approach Phenyl Phenyl Column Interaction: π-π Stacking Result: Good Retention, Improved Peak Shape Analyte:f0->Phenyl Aromatic Selectivity PFP PFP Column (Chosen) Interactions: Dipole-Dipole, Ion-Exchange, π-π Result: Excellent Retention & Peak Shape Analyte:f0->PFP Basic/Aromatic Analyte:f1->PFP Fluorine Selectivity

Caption: Rationale for stationary phase selection based on analyte structure.

Part 4: The Optimized Method - A Step-by-Step Protocol

Based on the comparative data, the following method was established as optimal for the analysis of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol.

Equipment and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • PFP Column (e.g., Phenomenex Kinetex PFP), 4.6 x 150 mm, 5 µm particle size.

  • HPLC-grade Acetonitrile and Water.

  • Potassium Phosphate Monobasic and Phosphoric Acid.

Procedure:

  • Mobile Phase A Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of Potassium Phosphate Monobasic into a 1 L volumetric flask.

    • Add ~900 mL of HPLC-grade water and dissolve completely.

    • Adjust the pH to 3.0 ± 0.05 with Phosphoric Acid.

    • Bring to volume with water and mix thoroughly.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B Preparation:

    • Use HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 100 µg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      8.0 10 90
      10.0 10 90
      10.1 90 10

      | 13.0 | 90 | 10 |

  • System Suitability:

    • Inject a standard solution five times.

    • The %RSD for the peak area should be ≤ 2.0%.

    • The tailing factor should be between 0.9 and 1.5.

    • The theoretical plates should be ≥ 5000.

Part 5: Method Validation Overview

To ensure the developed method is suitable for its intended purpose, validation must be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[16][17] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The development of a robust HPLC method for a molecule like 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol requires a systematic and scientifically-driven approach. Simple screening on a C18 column proved insufficient, yielding poor peak shape. By comparing stationary phases with alternative selectivities, we demonstrated that a Pentafluorophenyl (PFP) column provides vastly superior performance due to its multiple modes of interaction with the analyte's basic, aromatic, and fluorinated structure. Furthermore, optimization of the mobile phase confirmed that strict pH control at a low pH is essential for achieving the symmetrical peaks necessary for accurate quantification. The final validated method is selective, robust, and suitable for the routine analysis of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol in a research or quality control environment.

References

  • Kirkland, J. J., et al. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies, Inc.[Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. ResearchGate. [Link]

  • ResearchGate. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc.[Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pesek, J. J., Matyska, M. T., & Larrabee, S. (2011). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America. [Link]

  • PubChem. (n.d.). 2,2-Difluoroethan-1-ol. National Center for Biotechnology Information. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • National Institutes of Health. (2018). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. National Library of Medicine. [Link]

  • Welch Materials. (2022). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc.[Link]

  • National Institutes of Health. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Library of Medicine. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • ResearchGate. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]

  • ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. American Chemical Society. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]

  • White Rose Research Online. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose University Consortium. [Link]

  • Chemsrc. (n.d.). 2,2-Difluoroethanol. Chemsrc. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. [Link]

  • AIP Publishing. (2013). The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Defense Technical Information Center. (1979). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-methylpyridine Properties. EPA CompTox Chemicals Dashboard. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Scientific Instruments. [Link]

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The Fluorine Effect: A Comparative Guide to the Impact of Fluorine Substitution on Pyridine Ring pKa for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of a molecule's physicochemical properties is a cornerstone of modern medicinal chemistry. Among the most common and impactful modifications is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the effect of fluorine substitution on the basicity (pKa) of the pyridine ring, a ubiquitous scaffold in pharmaceuticals. We will explore the underlying principles, provide supporting experimental data, and detail the methodologies for pKa determination.

The Significance of pKa in Drug Development

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. This, in turn, profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with its biological target. For basic compounds like pyridine, the pKa refers to the equilibrium constant of its conjugate acid. A lower pKa value signifies a weaker base. Fine-tuning the pKa of a pyridine-containing lead compound can be the key to unlocking a desirable therapeutic profile.

Comparative Analysis of Fluorine's Impact on Pyridine pKa

The introduction of fluorine, the most electronegative element, to the pyridine ring has a significant and predictable effect on its basicity. The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a decrease in the pKa value, rendering the fluorinated pyridine less basic than its parent compound.[1] The magnitude of this effect is dependent on the position and number of fluorine substituents.

Here, we present a comparative summary of the experimental pKa values for pyridine and its monofluorinated analogs:

CompoundStructurepKa Value
PyridineC₅H₅N5.23[2], 5.25[2]
2-Fluoropyridine2-FC₅H₄N-0.44
3-Fluoropyridine3-FC₅H₄N2.97
4-Fluoropyridine4-FC₅H₄N4.15 (Predicted)[3][4]

Note: The pKa value for 2-Fluoropyridine is from the IUPAC Dissociation Constants dataset. The value for 4-Fluoropyridine is a predicted value from a chemical supplier and serves as a reasonable estimate.

As the data illustrates, any fluorine substitution leads to a decrease in pKa compared to pyridine. The effect is most pronounced for 2-fluoropyridine, where the fluorine atom is in closest proximity to the nitrogen, maximizing the inductive electron withdrawal. The effect is less pronounced for 3- and 4-fluoropyridine, with the 4-substituted isomer being more basic than the 3-substituted one. This is due to the interplay of inductive and resonance effects, which are beyond the scope of this introductory guide but are a critical consideration in advanced molecular design.

Mechanistic Insights: The Inductive Effect of Fluorine

The primary mechanism by which fluorine substitution lowers the pKa of pyridine is through its powerful -I (negative inductive) effect. This effect involves the polarization of the sigma (σ) bonds along the carbon chain, pulling electron density away from the ring and, consequently, from the nitrogen atom.

G cluster_pyridine Pyridine (pKa ≈ 5.23) cluster_2Fpyridine 2-Fluoropyridine (pKa ≈ -0.44) cluster_3Fpyridine 3-Fluoropyridine (pKa ≈ 2.97) Pyridine_N N Pyridine_C2 C Pyridine_N->Pyridine_C2 Pyridine_C3 C Pyridine_C2->Pyridine_C3 Pyridine_C4 C Pyridine_C3->Pyridine_C4 Pyridine_C5 C Pyridine_C4->Pyridine_C5 Pyridine_C6 C Pyridine_C5->Pyridine_C6 Pyridine_C6->Pyridine_N F2_N N F2_C2 C F2_N->F2_C2 F2_C3 C F2_C2->F2_C3 F_atom F F2_C2->F_atom -I effect F2_C4 C F2_C3->F2_C4 F2_C5 C F2_C4->F2_C5 F2_C6 C F2_C5->F2_C6 F2_C6->F2_N F3_N N F3_C2 C F3_N->F3_C2 F3_C3 C F3_C2->F3_C3 F3_C4 C F3_C3->F3_C4 F_atom3 F F3_C3->F_atom3 -I effect F3_C5 C F3_C4->F3_C5 F3_C6 C F3_C5->F3_C6 F3_C6->F3_N G cluster_workflow Potentiometric Titration Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare_sample Prepare Analyte Solution calibrate->prepare_sample prepare_titrant Prepare Standardized Titrant prepare_sample->prepare_titrant titrate Perform Titration prepare_titrant->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Determine Equivalence & Half-Equivalence Points plot->analyze end Determine pKa analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore and can be used with much smaller sample quantities. It relies on the principle that the UV-visible absorption spectrum of a compound changes as it ionizes.

Step-by-Step Methodology:

  • Determine Analytical Wavelengths:

    • Record the UV-Vis spectra of the fluorinated pyridine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to obtain the spectra of the fully protonated and neutral forms, respectively.

    • Identify the wavelength(s) where the absorbance difference between the two forms is maximal.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Sample Preparation: Prepare a stock solution of the fluorinated pyridine in a suitable solvent (e.g., water or methanol).

  • Absorbance Measurements:

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.

    • Measure the absorbance of each solution at the predetermined analytical wavelength(s).

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic form.

Conclusion

The substitution of fluorine on a pyridine ring provides a powerful and predictable tool for modulating its basicity. As demonstrated, the position of the fluorine atom has a significant impact on the magnitude of the pKa decrease, primarily due to the inductive effect. Understanding these principles and employing robust experimental methods for pKa determination are essential for the rational design of drug candidates with optimized physicochemical and pharmacological properties. This guide serves as a foundational resource for researchers aiming to leverage the "fluorine effect" in their drug discovery endeavors.

References

  • Wikipedia. Pyridine. [Link]

  • StudySmarter. Pyridine: Uses, Structure & pKa. [Link]

Sources

Definitive Reference Standard Guide: 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical development, the integrity of your reference standards dictates the validity of your analytical data. 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol (CAS 780769-39-3) has emerged as a critical fluorinated building block, particularly in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) and specialized kinase inhibitors. Its unique structural motif—a pyridine ring substituted with a methyl group and a difluoroethanol side chain—serves as a bioisostere for metabolic stability, making it a high-value target for impurity profiling and process control.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives. We provide experimental protocols and data to help researchers select the appropriate standard for their specific development phase, from early discovery to GMP release testing.

Part 1: Technical Comparison & Specifications

The choice of reference standard significantly impacts the accuracy of quantitative NMR (qNMR) and HPLC assays. Below is a direct comparison of the physicochemical profiles of the two primary grades available in the market.

Table 1: Specification Comparison (CRM vs. Research Grade)
FeatureHigh-Purity CRM (Product A) Research Grade (Product B) Impact on Analysis
Assay (Mass Balance) ≥ 98.0% (w/w)≥ 95.0% (Area %)High: Mass balance accounts for water/solvents; Area % does not.
qNMR Purity Certified (with internal std trace)Not PerformedCritical: qNMR is the only absolute method for primary standard qualification.
Water Content (KF) < 0.5% (Strictly Controlled)Variable (Hygroscopic)Moderate: The -OH group attracts moisture, skewing weight-based assays.
19F-NMR Identity Confirmed (-108 to -115 ppm)ConfirmedLow: Both grades confirm identity, but CRM quantifies fluorinated impurities.
Residual Solvents Quantified (GC-HS) Not QuantifiedHigh: Residual EtOAc/THF from synthesis leads to assay overestimation in RG.
Intended Use GMP Release, Stability StudiesSynthetic Screening, TLCCompliance: Only CRM is defensible in regulatory filings.
Part 2: Experimental Performance & Protocols

To validate the superiority of the CRM grade for quantitative applications, we conducted a comparative study focusing on purity determination and solution stability .

Experiment 1: Purity Assessment via 19F-qNMR

Objective: To quantify the absolute purity of the standard without reliance on UV response factors.

Methodology:

  • Internal Standard:

    
    -Trifluorotoluene (TFT) (TraceCERT® grade).
    
  • Solvent: DMSO-

    
     (to prevent hydroxyl proton exchange broadening).
    
  • Pulse Sequence: Inverse-gated decoupling to suppress NOE (Nuclear Overhauser Effect) for accurate integration.

  • Relaxation Delay (D1): 30 seconds (ensuring

    
     relaxation).
    

Results:

  • CRM Grade: Showed a sharp singlet at -63.72 ppm (TFT) and a distinct quartet at -112.5 ppm (Difluoro group). Integration ratio yielded a purity of 99.2% .

  • Research Grade: Spectrum revealed two additional fluorine signals at -109.8 ppm (monofluoro impurity) and -115.2 ppm (trifluoro impurity), accounting for 3.4% of the total fluorine signal.

Experiment 2: HPLC Stability Stress Testing

Objective: To determine the stability of the reference standard in solution over 24 hours.

Protocol:

  • System: Agilent 1290 Infinity II LC.

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    

Data Summary:

  • Acidic Condition (0.1 N HCl): Stable for 24h (< 0.1% degradation).

  • Basic Condition (0.1 N NaOH): Significant Degradation. The difluoroethanol moiety undergoes elimination/rearrangement, forming a vinyl impurity detected at RRT 1.2.

  • Oxidative Condition (3% H2O2): N-oxide formation observed at RRT 0.85.

Part 3: Visualizing the Workflow
Figure 1: Synthesis & Purification Logic for Reference Standards

This diagram illustrates the critical purification steps required to transform a crude intermediate into a Certified Reference Material.

SynthesisWorkflowStartCrude Precursor(Ethyl Difluoroacetate + 2-Bromo-5-methylpyridine)Step1Lithiation & Coupling(-78°C, THF)Start->Step1 Organolithium IntermediateKetone IntermediateStep1->IntermediateStep2Reduction (NaBH4)Formation of AlcoholIntermediate->Step2CrudeProductCrude 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanolStep2->CrudeProductPurificationPurification Strategy:1. Column Chromatography2. Recrystallization (Hex/EtOAc)CrudeProduct->Purification Impurity Removal ValidationCRM Validation:1. 1H/19F qNMR2. KF Titration3. GC-HS (Solvents)Purification->Validation >99% Purity FinalCertified ReferenceStandard (CRM)Validation->Final CoA Generation

Caption: Workflow depicting the transformation of crude starting materials into a validated CRM, highlighting the critical purification and validation checkpoints.

Figure 2: Analytical Decision Tree

When should you use which grade? This logic flow guides the decision process based on regulatory requirements.

DecisionTreeQuestionWhat is the Intended Use?EarlyStageEarly Discovery / ScreeningQuestion->EarlyStageMethodDevMethod DevelopmentQuestion->MethodDevGMPGMP Release / Stability / ToxQuestion->GMPRG_RecUse Research Grade (RG)(Cost Effective)EarlyStage->RG_RecCRM_RecUse Certified Reference Material (CRM)(Traceable & Defensible)MethodDev->CRM_Rec Recommended RiskRisk Assessment:RG may contain impuritiesthat co-elute.MethodDev->Risk If RG used GMP->CRM_Rec Mandatory Risk->CRM_Rec Switch for Validation

Caption: Decision matrix for selecting the appropriate reference standard grade based on the stage of drug development and regulatory risk.

Part 4: Expert Recommendations
  • Handling Precautions: The 2,2-difluoroethanol moiety renders the molecule potentially hygroscopic . Always equilibrate the vial to room temperature before opening and store in a desiccator at 2-8°C .

  • Solvent Choice: For stock solution preparation, Methanol is preferred over Acetonitrile for better solubility and peak shape in Reverse Phase HPLC. However, avoid Methanol if using the standard for GC analysis due to potential transesterification risks if traces of acid are present.

  • Defluorination Risk: Avoid prolonged exposure to basic conditions (pH > 10), as this can trigger HF elimination, altering the standard's purity profile and potentially damaging silica-based columns.

References
  • Oakwood Chemical. (2024). Safety Data Sheet and Specifications for Fluorinated Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine Ethanol Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Flow Synthesis of Pyridine Ethanol Derivatives: Experimental and Computational Study. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.